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Compound of Interest

Compound Name:
5-(4-Bromophenyl)-4,6-

dichloropyrimidine

Cat. No.: B057207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 5-(4-
Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various

pharmacologically active compounds. This document details the application of modern

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the chemical

structure of this compound. Detailed experimental protocols and data interpretation are

provided to assist researchers in the characterization of this and similar heterocyclic molecules.

Introduction
5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS No. 146533-41-7) is a pivotal building block

in medicinal chemistry, notably as a precursor in the synthesis of Macitentan, a dual endothelin

receptor antagonist.[1] The precise molecular structure and purity of this intermediate are

critical for the successful synthesis of the final active pharmaceutical ingredient. Therefore, a

thorough structural characterization using a combination of analytical techniques is imperative.

This guide outlines the systematic approach to the structure elucidation of this compound,

presenting the expected data from various spectroscopic methods.
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Synthesis and Physicochemical Properties
5-(4-Bromophenyl)-4,6-dichloropyrimidine is typically synthesized from commercially

available starting materials such as methyl 2-(4-bromophenyl) acetate in a multi-step process.

[2][3] A common synthetic route is illustrated in the workflow diagram below.

Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Methyl 2-(4-bromophenyl) acetate Reaction with
dimethyl oxalate Dimethyl 2-(4-bromophenyl)malonate Cyclization with

formamidine 5-(4-Bromophenyl)pyrimidine-4,6-diol Chlorination with
POCl3

5-(4-Bromophenyl)-4,6-
dichloropyrimidine

Click to download full resolution via product page

Caption: Synthetic pathway for 5-(4-Bromophenyl)-4,6-dichloropyrimidine.

The key physicochemical properties of 5-(4-Bromophenyl)-4,6-dichloropyrimidine are

summarized in the table below.

Property Value Reference

CAS Number 146533-41-7 [4]

Molecular Formula C₁₀H₅BrCl₂N₂ [4]

Molecular Weight 303.97 g/mol [4]

Appearance White to light yellow powder [1]

Melting Point 98-102 °C [1]

Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of 5-(4-Bromophenyl)-4,6-dichloropyrimidine is

achieved through the combined analysis of data from various spectroscopic techniques. The

logical workflow for this process is depicted below.
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Structure Elucidation Workflow

Purified Compound

NMR Spectroscopy
(1H & 13C) Mass Spectrometry Infrared Spectroscopy

Data Integration
and Analysis

Elucidated Structure

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms.
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Proton
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Reference

Ar-H (pyrimidine) 8.96 s - [3][5]

Ar-H

(bromophenyl)
7.72 d 8.5 [3][5]

Ar-H

(bromophenyl)
7.39 d 8.5 [3][5]

Interpretation:

The singlet at 8.96 ppm corresponds to the lone proton on the pyrimidine ring.

The two doublets at 7.72 and 7.39 ppm are characteristic of a para-substituted benzene ring,

confirming the presence of the 4-bromophenyl group.

While specific experimental ¹³C NMR data for 5-(4-Bromophenyl)-4,6-dichloropyrimidine is

not readily available in the literature, the expected chemical shifts can be predicted based on

data from similar structures and general principles of ¹³C NMR.

Carbon Predicted Chemical Shift (δ) ppm

C=N (pyrimidine) ~160-165

C-Cl (pyrimidine) ~155-160

C-Br (bromophenyl) ~120-125

C-H (bromophenyl) ~128-132

C-C (pyrimidine-bromophenyl) ~130-135

C-H (pyrimidine) ~140-145

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of the compound.

Parameter Value Reference

Ionization Mode Electrospray Ionization (ESI) [3]

[M+H]⁺ 302 [3][5]

Interpretation: The observed [M+H]⁺ peak at m/z 302 is consistent with the calculated

molecular weight of 303.97 g/mol for the molecular formula C₁₀H₅BrCl₂N₂. The characteristic

isotopic pattern for one bromine and two chlorine atoms would be expected, providing further

confirmation of the elemental composition. A proposed fragmentation pathway would involve

the loss of chlorine and bromine radicals, as well as cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy
Although a specific IR spectrum for 5-(4-Bromophenyl)-4,6-dichloropyrimidine is not

published, the expected characteristic absorption bands can be predicted based on its

functional groups.

Functional Group Expected Absorption Range (cm⁻¹)

C-H stretch (aromatic) 3000-3100

C=C stretch (aromatic ring) 1450-1600

C=N stretch (pyrimidine ring) 1570-1620

C-Cl stretch 600-800

C-Br stretch 500-600

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Instrument Parameters (General):

Spectrometer: 300 MHz or higher

¹H NMR:

Pulse angle: 30-45°

Acquisition time: 2-4 s

Relaxation delay: 1-2 s

Number of scans: 16-64

¹³C NMR:

Pulse angle: 30-45°

Acquisition time: 1-2 s

Relaxation delay: 2-5 s

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).
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Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Instrument Parameters (ESI):

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C

Desolvation Temperature: 250-350 °C

Mass Range: m/z 50-500

Data Analysis:

Identify the molecular ion peak ([M+H]⁺).

Analyze the isotopic pattern to confirm the presence of bromine and chlorine.

If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the

observed daughter ions.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Analysis:

Identify characteristic absorption bands corresponding to the functional groups present in the

molecule.

Compare the obtained spectrum with reference spectra of similar compounds if available.

Conclusion
The structural elucidation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine is reliably achieved

through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared

spectroscopy. The combined data from these techniques provide unambiguous evidence for

the molecular formula, connectivity, and functional groups present in the molecule. The detailed

protocols and expected spectral data presented in this guide serve as a valuable resource for

researchers involved in the synthesis and characterization of this important pharmaceutical

intermediate and related heterocyclic compounds. While X-ray crystallographic data would

provide the ultimate confirmation of the three-dimensional structure, it is not currently publicly

available for this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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